molecular formula C14H21N3O B2444458 2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE CAS No. 335282-35-4

2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE

Cat. No.: B2444458
CAS No.: 335282-35-4
M. Wt: 247.342
InChI Key: LKTNFNOQIUYEQM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound featuring a pivaloyl group and a pyridylpiperazine moiety. This specific molecular architecture, characterized by multiple nitrogen atoms, is of significant interest in medicinal chemistry and drug discovery for constructing novel bioactive molecules . Compounds within the pyridylpiperazine chemical class are recognized as key scaffolds for various enzymatic inhibitions . Recent scientific literature highlights that pyridylpiperazine-based hybrids are promising candidates for the development of potent urease inhibitors . Urease is a critical enzyme for the survival of pathogens like Helicobacter pylori , and its inhibition is a strategic approach for treating gastric disorders and other infections . The integration of the pyridine and piperazine structures, both prevalent in marketed drugs, into a single hybrid molecule can enhance biological activity and provide a valuable template for investigating new therapeutic agents . This product is provided for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the provided Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

2,2-dimethyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-14(2,3)13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNFNOQIUYEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves the reaction of 2-pyridylpiperazine with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its interaction with various biological targets. Here are some notable applications:

Anticancer Activity

Research indicates that compounds similar to 2,2-Dimethyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK4 has been linked to reduced proliferation rates in cancer cell lines, suggesting potential for cancer therapy.

Anti-Tubercular Activity

Studies have shown that certain pyridine derivatives exhibit significant activity against Mycobacterium tuberculosis. The compound's structural similarities may allow it to target the same pathways, offering a promising avenue for tuberculosis treatment.

Central Nervous System Disorders

The compound may have implications in treating central nervous system disorders. Research on related compounds has indicated potential benefits in ameliorating conditions such as Alzheimer's disease and mild cognitive impairment through modulation of neurotransmitter systems and neuroprotective effects .

Case Study 1: Inhibition of CDK4

A study demonstrated that pyridine-based compounds effectively inhibited CDK4, leading to decreased proliferation in various cancer cell lines. This finding supports the potential use of this compound in cancer therapies targeting CDK pathways.

Case Study 2: Anti-Tubercular Efficacy

A series of related compounds were tested against Mycobacterium tuberculosis, with several showing IC90 values below 5 µM. This suggests that similar structures could be effective in combating tuberculosis, highlighting the therapeutic potential of this compound class.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE include:

  • 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
  • 1-(2-Pyrimidyl)piperazine
  • Pyrimido[1,2-a]benzimidazoles .

Uniqueness

What sets this compound apart is its unique combination of a piperazine ring with a pyridyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.

Biological Activity

2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in neuropharmacology and antimicrobial research. This article reviews the available literature on its biological activity, including case studies, research findings, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C17H26N4OC_{17}H_{26}N_{4}O with a molecular weight of approximately 302.42 g/mol. The compound features a piperazine ring substituted with a pyridine moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit selective activity against various pathogens. For instance, studies have shown that modifications to the piperazine structure can enhance antichlamydial activity, suggesting that similar modifications to this compound may yield compounds with improved antimicrobial properties .

2. Neuropharmacological Effects
The compound has been investigated for its potential effects on neurotransmitter systems. It has shown promise in modulating serotonin receptors, which are implicated in various neurodegenerative diseases. A study highlighted its potential as a multi-target drug candidate for conditions such as Perry disease and other neurodegenerative disorders .

3. Mechanisms of Action
The mechanisms underlying the biological activity of this compound involve interaction with specific protein targets. For example, it has been noted to affect the serotonin 5-HT_1A receptor and dopamine D_2 receptor pathways, which are critical in mood regulation and neuroprotection .

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial potential of piperazine derivatives, one compound demonstrated significant activity against Chlamydia trachomatis, providing a benchmark for evaluating the effectiveness of this compound against similar pathogens .

Case Study 2: Neuroprotective Properties
A pharmacological assessment revealed that compounds structurally related to this compound could protect neuronal cells from oxidative stress-induced damage. This highlights the potential for developing neuroprotective therapies based on this compound's structure .

Data Tables

Biological Activity Target Pathway Effectiveness
AntimicrobialChlamydia spp.Moderate to high
NeuropharmacologicalSerotonin receptorsPotential modulator
NeuroprotectiveOxidative stress pathwaysProtective effects

Research Findings

Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. Key findings include:

  • Structure Activity Relationship (SAR) : Modifications to the piperazine and pyridine components can significantly alter bioactivity and selectivity against specific targets .
  • In Vivo Studies : Preliminary animal studies indicate that compounds similar to this compound exhibit favorable pharmacokinetics and low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2-dimethyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a piperazine derivative (e.g., 4-(pyridin-2-yl)piperazine) with a ketone precursor (e.g., 2,2-dimethylpropanoyl chloride) under nucleophilic acyl substitution conditions. Key steps include:

  • Use of anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to scavenge HCl byproducts .
  • Temperature control (0–25°C) to minimize side reactions.
  • Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR chemical shifts to literature analogs (e.g., δ ~2.1 ppm for dimethyl groups, δ ~8.2 ppm for pyridyl protons) .
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >95%. Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation from theoretical mass .

Q. What safety precautions are critical during handling and storage?

  • Safety Protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers under inert gas (N2_2) at −20°C to prevent degradation .
  • In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Assess for restricted rotation around the piperazine-amide bond, which can cause splitting. Variable-temperature NMR (e.g., 25–60°C) may resolve coalescence .
  • Impurity Analysis : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What strategies are effective for evaluating the compound’s bioactivity, such as receptor binding or enzyme inhibition?

  • Experimental Design :

  • In Vitro Assays : Screen against target receptors (e.g., serotonin/dopamine receptors) using radioligand binding assays (IC50_{50} determination) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., substituent variations on the pyridyl or piperazine rings) to identify critical pharmacophores .
  • Molecular Docking : Use X-ray crystallography data (if available) or homology models (software: AutoDock) to predict binding modes .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Crystallization Techniques :

  • Solvent Screening : Test solvent mixtures (e.g., ethanol/water, DMSO/hexane) via vapor diffusion or slow evaporation.
  • SHELX Refinement : Use SHELXL for structure refinement. Key parameters:
  • Apply TWIN/BASF commands for twinned crystals.
  • Validate with R1_1 < 0.05 and wR2_2 < 0.15 .
    • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve disorder in the piperazine ring .

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